![molecular formula C11H13N2O3P B14613498 1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate CAS No. 60705-78-4](/img/structure/B14613498.png)
1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazonium group, a methoxy group, and a phosphoryl group attached to a butenolate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of aniline derivatives followed by the introduction of the methoxy and phosphoryl groups. The reaction conditions often require low temperatures and the use of strong acids to facilitate the formation of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphoryl group.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a range of substituted aromatic compounds.
Scientific Research Applications
1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium and phosphoryl groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate involves its ability to undergo various chemical transformations. The diazonium group can participate in electrophilic aromatic substitution reactions, while the phosphoryl group can engage in coordination chemistry with metal ions. These interactions enable the compound to exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
- 1-Diazonio-4-[ethoxy(phenyl)phosphoryl]but-1-en-2-olate
- 1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
60705-78-4 |
|---|---|
Molecular Formula |
C11H13N2O3P |
Molecular Weight |
252.21 g/mol |
IUPAC Name |
1-diazo-4-[methoxy(phenyl)phosphoryl]butan-2-one |
InChI |
InChI=1S/C11H13N2O3P/c1-16-17(15,8-7-10(14)9-13-12)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
InChI Key |
GXHLZJRBHMFOFB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCC(=O)C=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


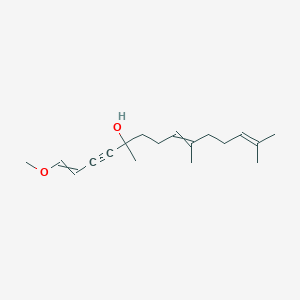
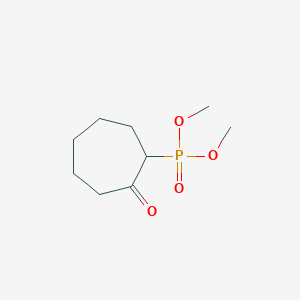
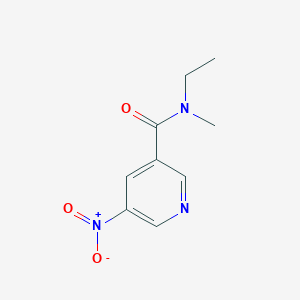
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
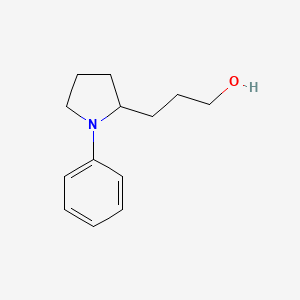
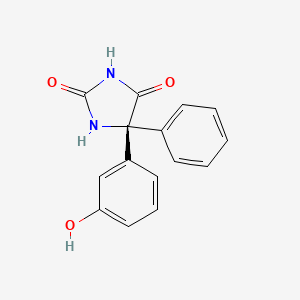
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
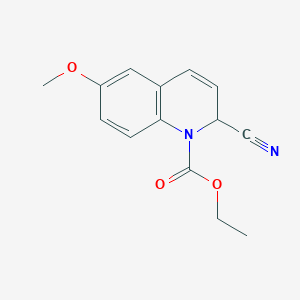

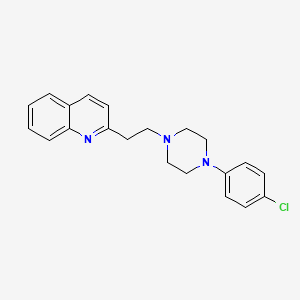

![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
